molecular formula C8H10Cl2N2 B2596286 2-(2-Chlorophenyl)ethanimidamide hydrochloride CAS No. 6451-22-5

2-(2-Chlorophenyl)ethanimidamide hydrochloride

Cat. No.: B2596286
CAS No.: 6451-22-5
M. Wt: 205.08
InChI Key: QKCZDPJRZVWXRC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)ethanimidamide hydrochloride (CAS 6451-22-5) is a chemical compound supplied for research and development purposes. It has a molecular formula of C 8 H 10 Cl 2 N 2 and a molecular weight of 205.08 g/mol . The compound is an ethanimidamide derivative featuring a 2-chlorophenyl substituent. Chlorine-containing organic compounds are of significant interest in medicinal chemistry and drug discovery, as the chlorine atom can influence a molecule's pharmacokinetics, pharmacodynamics, and binding affinity to biological targets . More than 250 FDA-approved drugs contain chlorine, underscoring the importance of chlorinated compounds as building blocks in the development of new pharmaceutical agents . As such, this chemical serves as a valuable synthetic intermediate for researchers working in areas such as organic synthesis, medicinal chemistry, and pharmaceutical sciences. This compound is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(2-chlorophenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCZDPJRZVWXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)ethanimidamide hydrochloride typically involves the reaction of 2-chlorobenzonitrile with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)ethanimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted phenyl compounds, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

2-(2-Chlorophenyl)ethanimidamide hydrochloride has the molecular formula C8H10ClN2 and features a chlorophenyl group attached to an ethanimidamide moiety. This unique structure contributes to its reactivity and biological interactions, making it a valuable compound in multiple research domains.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing various nitrogen-containing compounds. Its functionality allows it to participate in several chemical reactions, including:

  • Formation of Amidines : It can act as a precursor in the synthesis of amidines, which are crucial intermediates in medicinal chemistry.
  • Building Block for Complex Molecules : The compound is utilized as a building block for more complex organic structures, facilitating the development of novel compounds with potential therapeutic applications.

Biological Research

The biological activity of this compound has been explored in several studies, highlighting its potential in pharmacology:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its mechanism involves modulating enzyme activity and interacting with cellular receptors, which could lead to therapeutic effects against certain types of cancer.

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines have shown that treatment with this compound resulted in decreased cell viability, suggesting its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Positional Isomers
  • 2-(3-Chlorophenyl)ethanimidamide Hydrochloride (CAS 6487-96-3)

    • Molecular formula: C₈H₁₀ClN₂·HCl
    • Key difference: Chlorine at the meta position instead of ortho.
    • Impact: Altered electronic distribution and steric hindrance may influence receptor binding .
  • 2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Compound 18) Molecular formula: C₈H₉ClN₃O₂ Key features: Chlorine at para position and hydroxylamine substituents. Synthesis: 58% yield via hydroxylamine hydrochloride reaction . Biological relevance: Antiplasmodial activity, likely due to nitroso groups enhancing redox activity .
Electron-Donating and Withdrawing Groups
  • N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide (Compound 24) Molecular formula: C₈H₉N₄O₃ Key feature: para-nitro group (strong electron-withdrawing). Synthesis: 93% yield, higher than chloro analogs, suggesting nitro groups facilitate reactivity .
  • 2-(3-Methoxyphenyl)acetamidine Hydrochloride (CAS 6487-98-5)

    • Molecular formula: C₉H₁₃ClN₂O
    • Key feature: Methoxy group (electron-donating).
    • Impact: Enhanced solubility but reduced metabolic stability compared to chloro derivatives .

Functional Group Modifications

Sulfur-Containing Analogs
  • 2-(Phenylthio)ethanimidamide Hydrochloride (CAS 84544-86-5) Molecular formula: C₈H₁₁N₂S·HCl (MW 202.70 g/mol). Key feature: Phenylthio (-SPh) group replaces chloro. Physicochemical properties: Melting point 175–177°C; lower molecular weight than chloro analogs . Applications: Potential use in organocatalysis due to sulfur’s nucleophilicity .
Bulky Substituents
  • 2-(1,3-Dioxo-isoindol-2-yl)ethanimidamide Hydrochloride (CAS 1920-12-3) Molecular formula: C₁₀H₁₀ClN₃O₂ (MW 239.66 g/mol). Key feature: Phthalimido group adds steric bulk.

Amino-Modified Derivatives

  • 2-(Dimethylamino)ethanimidamide Dihydrochloride (CAS 1210786-19-8) Molecular formula: C₄H₁₁N₃·2HCl (MW 202.10 g/mol). Key feature: Dimethylamino group (-NMe₂). Impact: Increased basicity and water solubility compared to chloro-substituted analogs .

Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent
2-(2-Chlorophenyl)ethanimidamide HCl 240.20 N/A 33.8 ortho-Cl
2-(4-Nitrophenyl)ethanimidamide (24) 225.18 N/A 93 para-NO₂
2-(Phenylthio)ethanimidamide HCl 202.70 175–177 N/A -SPh
2-(Phthalimido)ethanimidamide HCl 239.66 N/A N/A Phthalimido

Biological Activity

2-(2-Chlorophenyl)ethanimidamide hydrochloride, with the molecular formula C8H10Cl2N2, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its potential biological activities and mechanisms of action are being investigated for therapeutic applications. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

The synthesis of this compound typically involves the reaction of 2-chlorobenzonitrile with ethylenediamine in the presence of solvents like ethanol or methanol under controlled heating conditions. This reaction pathway is crucial for producing high yields of the compound, which is then characterized by its unique structural properties that influence its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound has been shown to modulate enzyme and receptor activities, leading to various biological effects. While detailed molecular targets are still under investigation, preliminary studies suggest that it may interact with pathways involved in cell proliferation and apoptosis .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies report IC50 values indicating effective inhibition of cell growth at low concentrations .
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although further studies are required to elucidate its efficacy against specific pathogens .
  • Potential Antimalarial Activity : Similar compounds have shown antiplasmodial effects, suggesting that this compound might possess similar properties worth exploring .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than many standard chemotherapeutics.

Compound NameIC50 (µM)Cancer Cell Line
This compound0.126MDA-MB-231 (TNBC)
Standard Drug0.450MDA-MB-231 (TNBC)

Case Study 2: Antimicrobial Activity

In another investigation, the compound's antimicrobial properties were assessed against several bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli>100

Research Findings

Recent advances in research have highlighted the diverse biological properties exhibited by compounds structurally related to this compound. These findings suggest that modifications to the chemical structure can significantly enhance or alter biological activity.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships reveal that modifications at specific positions on the phenyl ring can lead to enhanced antiproliferative activity. For example, substituents that increase electron density on the aromatic ring have been associated with improved binding affinity to target proteins involved in cancer cell proliferation .

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-Chlorophenyl)ethanimidamide hydrochloride for high purity and yield?

Methodological Answer:
The synthesis typically involves converting a nitrile precursor (e.g., 2-(2-chlorophenyl)acetonitrile) to the amidine group via HCl/ethanol-mediated Pinner reaction under reflux. Key parameters include:

  • Reaction Time: 12–24 hours at 70–80°C to ensure complete conversion .
  • Purification: Recrystallization from ethanol/water mixtures to achieve >97% purity, confirmed by melting point analysis (323–325°C) .
  • Yield Optimization: Use anhydrous HCl gas instead of aqueous HCl to minimize hydrolysis byproducts .

Advanced: How can researchers resolve contradictory data on regioselectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:
Contradictions in regioselectivity (e.g., amidine vs. chloro group reactivity) arise from solvent polarity and catalyst choice. To address this:

  • Experimental Design: Compare reaction outcomes in polar aprotic (DMF) vs. protic (ethanol) solvents using Pd or Cu catalysts .
  • Analytical Validation: Use 13C^{13}\text{C} NMR to track substituent effects on the aromatic ring and amidine group .
  • Computational Modeling: Apply density functional theory (DFT) to predict electron density distribution and reactive sites .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • 1H^1\text{H} and 13C^{13}\text{C} NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and amidine NH2_2 signals (δ 8.1–8.5 ppm) .
    • Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 239.52 (C8_8H8_8Cl2_2N2_2·HCl) .
  • Purity Assessment:
    • Elemental Analysis: Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced: What computational strategies can predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model protonation states of the amidine group at pH 2–12 to assess hydrolytic degradation pathways .
  • pKa Estimation: Use software like MarvinSketch to calculate amidine pKa (~10.5), indicating instability in strongly acidic conditions (pH < 3) .
  • Experimental Cross-Validation: Compare simulated degradation products with HPLC-UV data from accelerated stability studies .

Basic: How should researchers handle discrepancies in thermal stability data reported for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Perform under nitrogen to detect decomposition onset temperatures. Literature reports of 323–325°C (melting point) align with decomposition .
  • Controlled Heating Studies: Isolate intermediates (e.g., dehydrochlorinated products) via TGA-FTIR coupling to identify degradation mechanisms .

Advanced: What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Radiolabeling: Synthesize 14C^{14}\text{C}-labeled analogs to track binding affinity in vitro (e.g., receptor autoradiography) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) with purified proteins .
  • Molecular Docking: Use X-ray crystallography data of homologous receptors to predict binding modes .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps involving HCl gas or ethanol reflux .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers address inconsistencies in reported solubility profiles across solvents?

Methodological Answer:

  • Solubility Screening: Use the shake-flask method in DMSO, ethanol, and water at 25°C, validated by UV-Vis spectroscopy .
  • Hansen Solubility Parameters: Calculate HSP values to correlate solubility with solvent polarity (δD, δP, δH) .
  • Co-solvency Studies: Test ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility for biological assays .

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